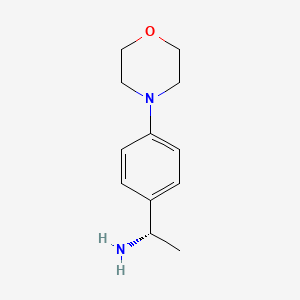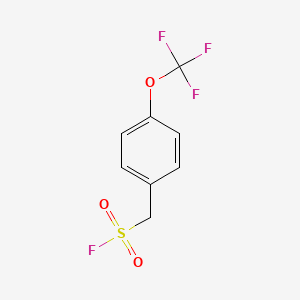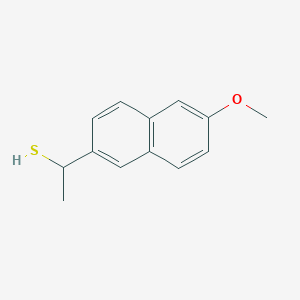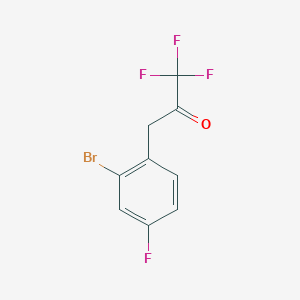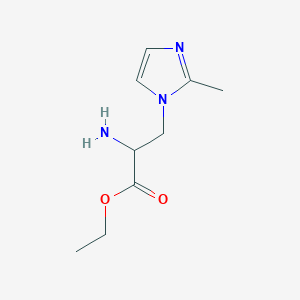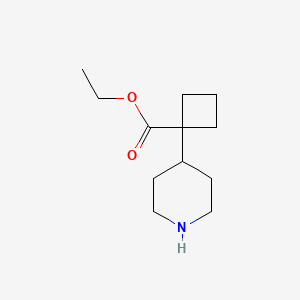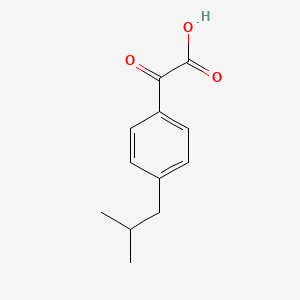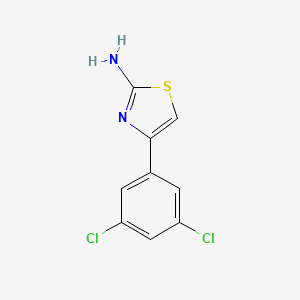
2-(2,3-dihydro-1H-inden-1-yl)prop-2-enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1H-inden-1-yl)prop-2-enoic acid is an organic compound featuring a unique structure that combines an indene moiety with a propenoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with indene, a bicyclic hydrocarbon.
Hydrogenation: Indene is hydrogenated to produce 2,3-dihydroindene.
Alkylation: The 2,3-dihydroindene undergoes alkylation with a suitable alkyl halide to introduce the prop-2-enoic acid group.
Oxidation: The final step involves the oxidation of the alkylated product to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the propenoic acid group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine:
Pharmaceuticals: Potential precursor for drug development, particularly in anti-inflammatory and anticancer research.
Industry:
Materials Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,3-dihydro-1H-inden-1-yl)prop-2-enoic acid exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but often include modulation of oxidative stress pathways, inhibition of specific enzymes, or interaction with cellular membranes.
Comparison with Similar Compounds
Indene: The parent hydrocarbon, lacking the propenoic acid group.
2,3-Dihydroindene: The hydrogenated form of indene.
Cinnamic Acid: Similar structure with a phenyl group instead of the indene moiety.
Uniqueness: 2-(2,3-Dihydro-1H-inden-1-yl)prop-2-enoic acid is unique due to its combination of the indene and propenoic acid functionalities, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
CAS No. |
195071-09-1 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12O2/c1-8(12(13)14)10-7-6-9-4-2-3-5-11(9)10/h2-5,10H,1,6-7H2,(H,13,14) |
InChI Key |
AOHOFEXMHIGKCV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CCC2=CC=CC=C12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


